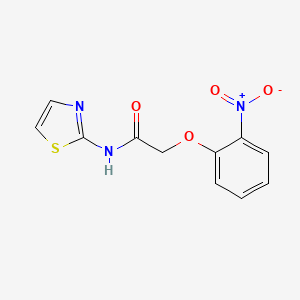

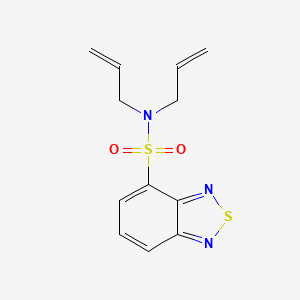

![molecular formula C15H15N3O B5510027 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea and related compounds involves various strategies. Hunziker, Fischer, and Schmutz (1967) reported the preparation of 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, which share structural similarities, using aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration by various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Additionally, an efficient method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, mediated by biomass-derived materials, was established by Zhang et al. (2015), showcasing an innovative approach to synthesizing such compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea is characterized by its complex tricyclic system. Song et al. (2008) detailed the crystal structure of a similar compound, highlighting the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonding and the presence of intermolecular π–π stacking interactions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

The reactivity and conformation of dibenzo[b,f]phosphepin derivatives, which are phosphorus analogues of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea, have been studied. Segall, Shirin, and Granoth (1980) provided insights into the nucleophilic substitution at tetrahedral phosphorus and the conformational analysis based on NMR data, shedding light on the chemical behavior of structurally related compounds (Segall, Shirin, & Granoth, 1980).

Scientific Research Applications

Catalytic Reactions and Synthesis

One of the scientific applications involves the catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This reaction showcases the compound's utility in organic synthesis, providing high yields and enantioselectivities under mild conditions (De Munck et al., 2017).

Neuroprotective Effects

Research on derivatives of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea has revealed their potential in neuroprotection. Specifically, studies have demonstrated the protective effects of these compounds on vascular cognitive impairment, highlighting their role as histone deacetylase inhibitors which may improve cerebral blood flow and cognitive function (Kaur et al., 2019).

Material Chemistry

The compound has also found applications in material chemistry, such as in the development of new synthetic pathways for heterocycles. For example, a strategy involving the synthesis of medium ring heterocycles using an intramolecular Heck reaction showcases its relevance in creating complex organic structures efficiently (Arnold et al., 2004).

Chemical Structure and Analysis

In-depth studies on the chemical structure, including crystallographic analysis, have been conducted to understand the molecular configuration and interactions of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea derivatives. Such research aids in the detailed understanding of its physical and chemical properties, laying the groundwork for further applications in pharmaceuticals and materials science (Eberlin et al., 2013).

properties

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-15(19)17-18-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H3,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCEVGALZUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)